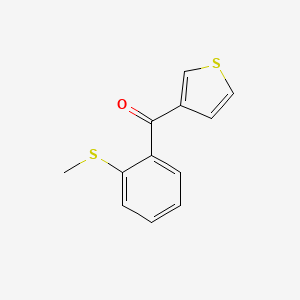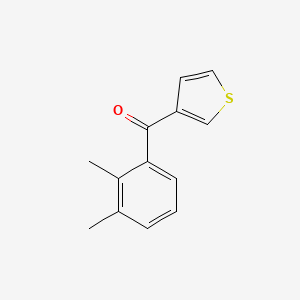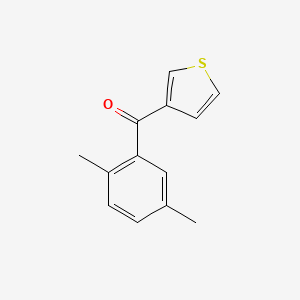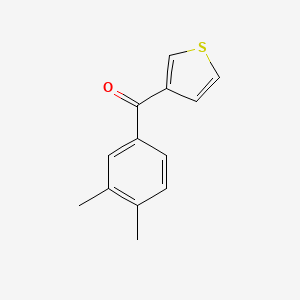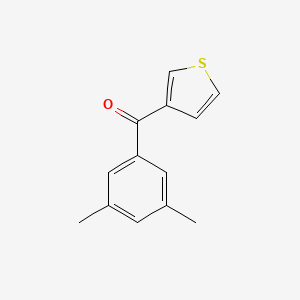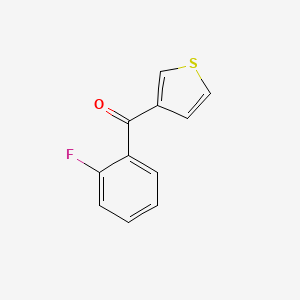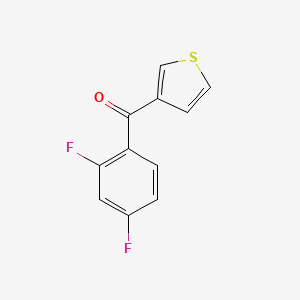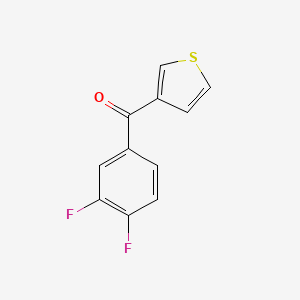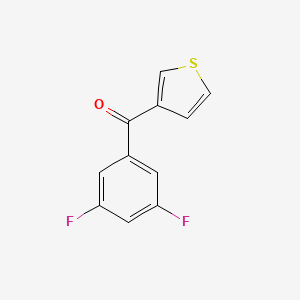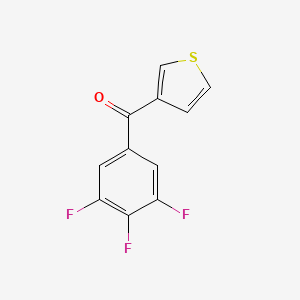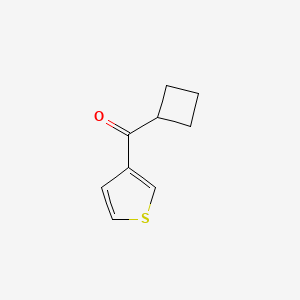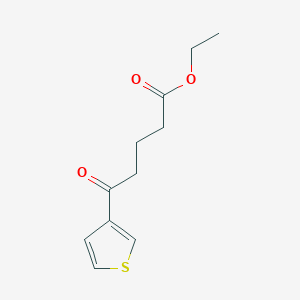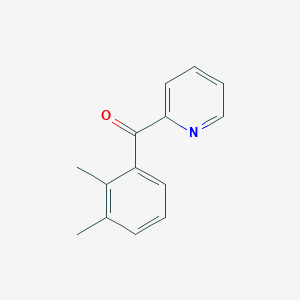
2-(2,3-Dimethylbenzoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylbenzoyl)pyridine is a heterocyclic organic compound belonging to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(2,3-Dimethylbenzoyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of organoboron reagents . The general procedure includes the following steps:
Oxidative Addition: Palladium catalyst facilitates the addition of an aryl halide to form a palladium complex.
Transmetalation: The organoboron reagent transfers its organic group to the palladium complex.
Reductive Elimination: The final product, this compound, is formed along with the regeneration of the palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and mild reaction conditions. The use of automated reactors and continuous flow systems can enhance the scalability and yield of the production process.
化学反応の分析
Types of Reactions: 2-(2,3-Dimethylbenzoyl)pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles replace leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium cyanide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
科学的研究の応用
2-(2,3-Dimethylbenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,3-Dimethylbenzoyl)pyridine involves its interaction with molecular targets and pathways. The nitrogen lone pair in the pyridine ring is available for forming bonds with protons, making the compound more basic than other heterocyclic amines . This property allows it to participate in various biochemical reactions and pathways, influencing its biological activity.
類似化合物との比較
- 2-(3,4-Dimethylbenzoyl)pyridine
- 2-(2,4-Dimethylbenzoyl)pyridine
- 2-(2,5-Dimethylbenzoyl)pyridine
Comparison: 2-(2,3-Dimethylbenzoyl)pyridine is unique due to its specific substitution pattern on the benzoyl group, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications based on the position of the methyl groups on the benzoyl ring.
特性
IUPAC Name |
(2,3-dimethylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-7-12(11(10)2)14(16)13-8-3-4-9-15-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESUPZFFYQRIGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642027 |
Source


|
| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-46-5 |
Source


|
| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
